BI-1935 -

BI-1935

Catalog Number: EVT-261863
CAS Number:
Molecular Formula: C24H21F3N6O3
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI-1935 is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).
Source and Classification

BI-1935 is classified as an organic compound, specifically a small molecule inhibitor. It is synthesized through complex organic reactions involving multiple steps to achieve its final structure. The compound has gained attention due to its specificity towards soluble epoxide hydrolase, distinguishing it from other inhibitors that may have broader activity profiles .

Synthesis Analysis

The synthesis of BI-1935 involves several intricate steps:

  1. Formation of the Core Structure: The initial phase typically includes the construction of the core molecular framework, which is essential for the compound's biological activity.
  2. Functionalization: Subsequent steps involve the introduction of functional groups that enhance the selectivity and potency of the inhibitor.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate BI-1935 from by-products and unreacted materials.

The synthesis process is designed to ensure high yield and purity, which are critical for subsequent biological testing .

Molecular Structure Analysis

The molecular structure of BI-1935 can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Structural Formula: The compound features a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.
  • Data: Specific data regarding bond lengths, angles, and stereochemistry are typically derived from crystallographic studies or computational modeling.

Understanding the precise molecular structure is crucial for elucidating its mechanism of action and optimizing its pharmacological properties .

Chemical Reactions Analysis

BI-1935 participates in several chemical reactions relevant to its function as an inhibitor:

  1. Enzyme Inhibition: The primary reaction involves binding to the active site of soluble epoxide hydrolase, preventing it from catalyzing the hydrolysis of epoxides.
  2. Reversible Binding: The interaction between BI-1935 and the enzyme is often characterized as reversible, allowing for dynamic regulation of enzyme activity.

Technical details surrounding these reactions include kinetic studies that measure the rate of inhibition and affinity constants that quantify the strength of binding .

Mechanism of Action

The mechanism by which BI-1935 exerts its effects involves several key processes:

  1. Binding Affinity: BI-1935 binds selectively to soluble epoxide hydrolase, thereby inhibiting its activity.
  2. Alteration of Metabolic Pathways: By inhibiting this enzyme, BI-1935 leads to an accumulation of fatty acid epoxides, which can modulate various signaling pathways involved in inflammation and pain response.
  3. Physiological Outcomes: The resultant changes in fatty acid metabolism can lead to therapeutic effects such as reduced blood pressure and alleviation of pain symptoms.

Quantitative data from pharmacological studies support these mechanisms, demonstrating significant changes in physiological parameters upon treatment with BI-1935 .

Physical and Chemical Properties Analysis

BI-1935 exhibits several notable physical and chemical properties:

  • Molecular Weight: The molecular weight contributes to its solubility and bioavailability.
  • Solubility: Solubility characteristics are essential for determining formulation strategies for drug delivery.
  • Stability: Stability under various conditions (e.g., temperature, pH) is critical for ensuring efficacy during storage and use.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) are employed to assess these properties systematically .

Applications

BI-1935 has several scientific applications:

  1. Pharmacological Research: It is extensively used in research settings to study the role of soluble epoxide hydrolase in various diseases.
  2. Therapeutic Development: The compound serves as a lead candidate for developing new therapies targeting metabolic disorders associated with inflammation and pain.
  3. Biochemical Studies: It aids in elucidating biochemical pathways influenced by fatty acid metabolism.

The ongoing research into BI-1935 continues to reveal its potential across various fields within pharmacology and biochemistry .

Introduction to BI-1935

Historical Development and Discovery of BI-1935

BI-1935 was developed by Boehringer Ingelheim and first disclosed in the patent WO2007067836 (2006) as "Example 3" [5] [9]. The compound originated from structured medicinal chemistry efforts to optimize sEH inhibition, leveraging:

  • Scaffold refinement: Systematic modification of ureas and amides to enhance binding affinity
  • Pharmacokinetic optimization: Introduction of solubilizing groups to improve blood-brain barrier penetration [6] [9]

Through Boehringer Ingelheim's opnMe.com initiative, BI-1935 became freely available to researchers worldwide, accelerating its adoption as a chemical probe. Its negative control compound, BI-2049 (IC₅₀ >100 µM), was simultaneously provided to validate target-specific effects [3] [9].

Table 1: Key Developmental Milestones of BI-1935

YearEventSignificance
2006Patent WO2007067836First chemical disclosure as Example 3
2010sDistribution via opnMeGlobal accessibility for academic research
2020Independent validationConfirmed CNS penetration and in vivo efficacy

Role in Soluble Epoxide Hydrolase (sEH) Inhibition Research

Biochemical Mechanism

sEH (EPHX2) catalyzes the hydrolysis of anti-inflammatory epoxy fatty acids (EpFAs) like epoxyeicosatrienoic acids (EETs) to their less active diol forms. BI-1935 binds the enzyme's catalytic pocket with sub-nanomolar affinity, preventing this conversion and thereby elevating endogenous EpFA levels [7] [9]. Key characteristics include:

  • Potency: IC₅₀ = 7 nM against human sEH in biochemical binding assays
  • Selectivity: >100-fold selectivity over human CYP epoxygenases (2J2/2C9/2C19) and interleukin-2 [9]

Table 2: Selectivity Profile of BI-1935

TargetActivitySelectivity Ratio
Human sEHIC₅₀ = 7 nMReference
Thromboxane SynthaseIC₅₀ = 132 nM19-fold
CYP2J2IC₅₀ >1 µM>142-fold
CYP2C9IC₅₀ >1 µM>142-fold
CYP2C19IC₅₀ >1 µM>142-fold

Research Applications

Cardiovascular Studies

BI-1935 demonstrates dose-dependent blood pressure reduction in Dahl salt-sensitive rat models, validating sEH inhibition as a therapeutic strategy for hypertension. Elevated EETs promote vasodilation and endothelial protection, counteracting angiotensin II-induced vascular dysfunction [9].

Neuroinflammation Research

In Alzheimer’s disease models, BI-1935:

  • Reduces hippocampal neuroinflammation by suppressing TNF-α, IL-1β, and CCL3
  • Attenuates oxidative stress markers (hydrogen peroxide)
  • Decreases tau hyperphosphorylation and amyloid plaque load [6]

Thermal shift assays confirm direct target engagement in murine brains, with significant sEH stabilization observed after oral administration (5 mg/kg/day) [6].

Significance in Pharmacological and Biochemical Studies

Probe Validation

The Chemical Probes Portal designates BI-1935 as:

  • Cell-active: IC₅₀ <1 nM in HepG2 cellular assays (DHET reduction)
  • In vivo active: Demonstrated efficacy in SHR and 5XFAD transgenic models [9]

Its physicochemical properties enable reliable experimentation:

  • Solubility: >100 μM in PBS/DMSO (95:5)
  • Microsomal stability: Half-life >60 minutes
  • BBB penetration: Predicted CNS activity via PAMPA-BBB assay [6]

Comparative Pharmacological Value

BI-1935 exhibits distinct advantages over other sEH inhibitors:

  • Structural differentiation: Contains a trifluoromethylpyridine moiety absent in TPPU or AS-2586114
  • Research versatility: Used in diverse disease models including pulmonary fibrosis and metabolic syndrome
  • Safety margin: No cytotoxicity observed in SH-SY5Y neuroblastoma cells at ≤100 μM [6] [9]

Table 3: Structural and Biochemical Profile

PropertyValueMethod
Molecular Weight498.46 g/molCalculated
SMILESCCOCCn1cc(ccc1=O)C(=O)Nc1ccc(cn1)n1nc(cc1C(F)(F)F)c1cccnc1 [5]
InChI KeyKMESAVNRPDKZCQ-UHFFFAOYSA-N [5]
XLogP3.81Computational
H-bond Acceptors7Calculated

Properties

Product Name

BI-1935

IUPAC Name

1-(2-ethoxyethyl)-6-oxo-N-[5-[3-pyridin-3-yl-5-(trifluoromethyl)pyrazol-1-yl]pyridin-2-yl]pyridine-3-carboxamide

Molecular Formula

C24H21F3N6O3

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C24H21F3N6O3/c1-2-36-11-10-32-15-17(5-8-22(32)34)23(35)30-21-7-6-18(14-29-21)33-20(24(25,26)27)12-19(31-33)16-4-3-9-28-13-16/h3-9,12-15H,2,10-11H2,1H3,(H,29,30,35)

InChI Key

KMESAVNRPDKZCQ-UHFFFAOYSA-N

SMILES

CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

GTPL9717; GTPL-9717; GTPL 9717; BI1935; BI 1935; BI-1935

Canonical SMILES

CCOCCN1C=C(C=CC1=O)C(=O)NC2=NC=C(C=C2)N3C(=CC(=N3)C4=CN=CC=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.